![molecular formula C11H15FN2 B3170037 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 939759-88-3](/img/structure/B3170037.png)

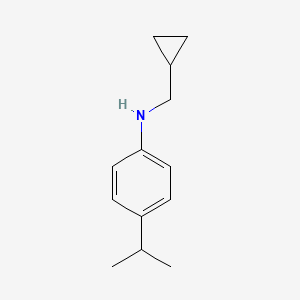

1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine

Übersicht

Beschreibung

1-(3-Fluorophenyl)methylpyrrolidin-3-amine, or 1-FPM, is a synthetic stimulant of the phenethylamine and pyrrolidine classes. It is a structural analog of the widely used stimulant drug, 3-FPM. 1-FPM was first synthesized in the early 2000s, and has since been studied extensively in the lab for its pharmacological properties. It has been found to have a wide range of effects on the body, including stimulating the central nervous system, increasing alertness, and improving concentration.

Wissenschaftliche Forschungsanwendungen

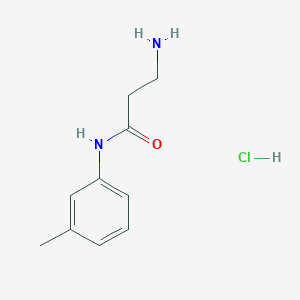

Hydrogen-bond Basicity and Steric Effects

Research on the hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, highlights the role of steric effects and the polarizability of nitrogen lone pairs in influencing hydrogen-bonding capabilities. This understanding is crucial for designing compounds with targeted interaction profiles in biochemical systems (Graton et al., 2001).

Synthesis and Chemical Transformations

The synthesis of pyrrolidinyl and piperidinyl derivatives, including steps involving stereoselective alkylation and asymmetric Michael addition, underpins the development of new pharmaceuticals and intermediates (Fleck et al., 2003). Similarly, the stereoselective synthesis of a key intermediate for antibiotic development showcases advanced synthetic strategies for constructing complex molecular architectures (Lall et al., 2012).

Functional Materials Development

Fluorinated compounds, including those with pyrrolidine units, have been utilized in the development of materials such as ethylene polymerization catalysts. The design and synthesis of these materials demonstrate their potential applications in creating polymers with specific properties (Zhang et al., 2021).

Biological Applications and Pharmacology

Derivatives of pyrrolidines have been studied for their pharmacological properties, including as ligands for muscarinic acetylcholine receptors, indicating potential applications in designing new therapeutic agents (Skaddan et al., 2000). Additionally, the synthesis and biological evaluation of fluorous pyrrolidinium and piperidinium ionic liquids suggest their use in diverse applications ranging from solvents to biological agents (Honda et al., 2017).

Chemical Stability and Degradation

Studies on the chemical stability of blends containing pyrrolidine derivatives offer insights into the degradation pathways of amines used in CO2 capture processes, contributing to the development of more stable and efficient amine-based solvents for environmental applications (Vevelstad et al., 2022).

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Result of Action

It’s known that pyrrolidine derivatives can have various biological effects, depending on their specific structure and the targets they interact with .

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTSYMGOCOWONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine](/img/structure/B3170026.png)

![4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B3170040.png)